molecular formula C21H19ClN4O B11502163 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(cyanomethyl)phenyl]benzamide

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(cyanomethyl)phenyl]benzamide

Cat. No.: B11502163
M. Wt: 378.9 g/mol
InChI Key: QVSWPAZSAXBCBJ-UHFFFAOYSA-N
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Description

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(cyanomethyl)phenyl]benzamide is a complex organic compound that features a pyrazole ring, a benzamide group, and a cyanomethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(cyanomethyl)phenyl]benzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the benzamide group: The pyrazole derivative is then reacted with 4-(cyanomethyl)benzoic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(cyanomethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(cyanomethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(cyanomethyl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with potential bioactivity.

    N-(4-cyanomethyl)phenyl]benzamide:

Uniqueness

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(cyanomethyl)phenyl]benzamide is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H19ClN4O

Molecular Weight

378.9 g/mol

IUPAC Name

4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[4-(cyanomethyl)phenyl]benzamide

InChI

InChI=1S/C21H19ClN4O/c1-14-20(22)15(2)26(25-14)13-17-3-7-18(8-4-17)21(27)24-19-9-5-16(6-10-19)11-12-23/h3-10H,11,13H2,1-2H3,(H,24,27)

InChI Key

QVSWPAZSAXBCBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N)C)Cl

Origin of Product

United States

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